molecular formula C28H36N8O5S2 B12751203 Nitroso-prodenafil

Nitroso-prodenafil

Cat. No.: B12751203
M. Wt: 628.8 g/mol
InChI Key: BNIFBESUYAAZKT-JJTKIYQPSA-N
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Description

Nitroso-prodenafil is a synthetic designer drug found in “herbal” aphrodisiac products. It is a novel nitrosated analogue of sildenafil (Viagra). This compound has an innovative structure that acts as a prodrug, breaking down in the body to release both the phosphodiesterase type 5 inhibitor aildenafil and free nitric oxide, which have powerfully synergistic effects .

Preparation Methods

The preparation of nitroso-prodenafil involves several synthetic routes. One common method is the nitrosation of a sildenafil analogue. This process typically involves the reaction of a sildenafil derivative with a nitrosating agent under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and a temperature range of 0-25°C . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Nitroso-prodenafil undergoes various chemical reactions, including:

Scientific Research Applications

Nitroso-prodenafil has several scientific research applications:

    Chemistry: It is used as a model compound to study nitrosation reactions and the behavior of nitroso compounds.

    Biology: It is used in research to understand the effects of nitroso compounds on biological systems, particularly their role in releasing nitric oxide.

    Medicine: It is studied for its potential therapeutic effects, especially in the treatment of erectile dysfunction due to its ability to release aildenafil and nitric oxide.

    Industry: It is used in the development of new aphrodisiac products and as a reference compound in quality control

Mechanism of Action

Nitroso-prodenafil acts as a prodrug, breaking down in the body to release both the phosphodiesterase type 5 inhibitor aildenafil and free nitric oxide. The release of aildenafil inhibits the phosphodiesterase type 5 enzyme, leading to increased levels of cyclic guanosine monophosphate, which causes smooth muscle relaxation and increased blood flow. The release of nitric oxide further enhances this effect by stimulating the production of cyclic guanosine monophosphate .

Comparison with Similar Compounds

Nitroso-prodenafil is unique due to its dual mechanism of action, releasing both a phosphodiesterase type 5 inhibitor and nitric oxide. Similar compounds include:

    Sildenafil: A well-known phosphodiesterase type 5 inhibitor used to treat erectile dysfunction.

    Acetildenafil: Another phosphodiesterase type 5 inhibitor with a similar structure to sildenafil.

    Sulfoaildenafil: A phosphodiesterase type 5 inhibitor with a sulfonyl group.

    Naproxcinod: A non-steroidal anti-inflammatory drug that also releases nitric oxide

This compound’s unique combination of releasing both a phosphodiesterase type 5 inhibitor and nitric oxide sets it apart from these similar compounds, providing a synergistic effect that enhances its potency .

Properties

Molecular Formula

C28H36N8O5S2

Molecular Weight

628.8 g/mol

IUPAC Name

N-[2-[5-[5-[(2R,6S)-2,6-dimethylpiperidin-4-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidin-7-yl]oxy-1,3-thiazol-5-yl]-N-methylnitrous amide

InChI

InChI=1S/C28H36N8O5S2/c1-7-9-21-24-25(36(6)33-21)27(41-28-29-15-23(42-28)35(5)34-37)32-26(31-24)20-14-18(10-11-22(20)40-8-2)43(38,39)19-12-16(3)30-17(4)13-19/h10-11,14-17,19,30H,7-9,12-13H2,1-6H3/t16-,17+,19?

InChI Key

BNIFBESUYAAZKT-JJTKIYQPSA-N

Isomeric SMILES

CCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)C5C[C@H](N[C@H](C5)C)C)OCC)C

Canonical SMILES

CCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)C5CC(NC(C5)C)C)OCC)C

Origin of Product

United States

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